molecular formula C13H20N2S B3854975 1-methyl-N-[4-(methylthio)phenyl]-4-piperidinamine

1-methyl-N-[4-(methylthio)phenyl]-4-piperidinamine

Cat. No. B3854975
M. Wt: 236.38 g/mol
InChI Key: GXYCHGJDCCBOOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-[4-(methylthio)phenyl]-4-piperidinamine, commonly known as Methylthioamphetamine (MTA), is a chemical compound that belongs to the amphetamine family. It is a psychoactive drug that acts as a stimulant and is known to enhance cognitive functions such as memory, attention, and learning. MTA is a highly potent compound that has been used in scientific research for its unique properties.

Mechanism of Action

1-methyl-N-[4-(methylthio)phenyl]-4-piperidinamine acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine in the brain. It also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in an increase in the activity of the central nervous system, leading to enhanced cognitive functions.
Biochemical and Physiological Effects:
1-methyl-N-[4-(methylthio)phenyl]-4-piperidinamine has been shown to have several biochemical and physiological effects. It increases heart rate and blood pressure, leading to an increase in metabolic rate. It also increases body temperature and causes sweating. 1-methyl-N-[4-(methylthio)phenyl]-4-piperidinamine has been shown to have an anorectic effect, leading to a decrease in appetite.

Advantages and Limitations for Lab Experiments

1-methyl-N-[4-(methylthio)phenyl]-4-piperidinamine has several advantages as a research compound. It is highly potent and has a unique mechanism of action. It has been extensively studied and has a well-established safety profile. However, 1-methyl-N-[4-(methylthio)phenyl]-4-piperidinamine also has certain limitations. It is a controlled substance, and its use is highly regulated. It is also difficult to obtain in large quantities, which limits its use in large-scale experiments.

Future Directions

1-methyl-N-[4-(methylthio)phenyl]-4-piperidinamine has several potential future directions in scientific research. It has been studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease. It has also been studied for its potential use in the treatment of depression and anxiety disorders. Further research is needed to determine the full extent of its potential therapeutic applications. Additionally, 1-methyl-N-[4-(methylthio)phenyl]-4-piperidinamine has potential use as a research tool for studying the mechanisms of cognitive function and the central nervous system.

Scientific Research Applications

1-methyl-N-[4-(methylthio)phenyl]-4-piperidinamine has been extensively used in scientific research for its unique pharmacological properties. It is known to enhance cognitive functions and has been studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease. 1-methyl-N-[4-(methylthio)phenyl]-4-piperidinamine has also been studied for its potential use in the treatment of depression and anxiety disorders.

properties

IUPAC Name

1-methyl-N-(4-methylsulfanylphenyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2S/c1-15-9-7-12(8-10-15)14-11-3-5-13(16-2)6-4-11/h3-6,12,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYCHGJDCCBOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-(4-methylsulfanylphenyl)piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.